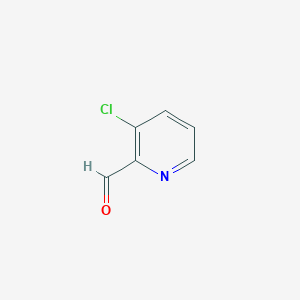

3-Chloropyridine-2-carboxaldehyde

Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Chemical Research

The pyridine ring, a nitrogen-containing heterocycle, holds a distinguished position in medicinal and chemical research. rsc.orgrsc.orgresearchgate.net As an isostere of benzene, this scaffold is a fundamental component in the formulation of a vast number of pharmaceuticals and agrochemicals. rsc.orgnih.gov The inclusion of a nitrogen atom makes the pyridine ring an electron-deficient system, influencing its reactivity, particularly its propensity for nucleophilic substitution. nih.gov This unique electronic nature, combined with its ability to improve water solubility in potential drug molecules, has made it a "privileged scaffold". rsc.orgnih.gov It is a core component in over 7000 existing drug molecules of medicinal importance and has been consistently incorporated into a diverse array of drugs approved by the FDA. rsc.orgnih.gov The versatility of the pyridine framework allows for extensive functionalization, making it a valuable precursor in the synthesis of complex molecular architectures for a wide range of diseases. rsc.orgrsc.org

Role of Pyridine Carboxaldehydes as Versatile Intermediates in Complex Molecule Construction

Within the broader class of pyridine derivatives, pyridine carboxaldehydes are particularly valuable as versatile intermediates in organic synthesis. wikipedia.orgchemicalbook.com These compounds, such as pyridine-2-carbaldehyde and its isomers, serve as precursors to a variety of other molecules used in pharmaceuticals and coordination chemistry. wikipedia.org The aldehyde functional group is highly reactive; it readily undergoes nucleophilic attack, can be oxidized to a carboxylic acid, or reduced to an alcohol. wikipedia.orgpipzine-chem.com Furthermore, it can participate in condensation reactions, for instance with amines to form Schiff bases, which themselves can act as robust bidentate ligands in the formation of metal complexes. wikipedia.orgchemicalbook.com The ability to prepare pyridine aldehydes, typically through the oxidation of the corresponding methyl- or hydroxymethyl-pyridines, provides chemists with a reliable entry point for constructing more complex, functionalized pyridine-based molecules. wikipedia.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO/c7-5-2-1-3-8-6(5)4-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNVCYJXFQPEKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444251 | |

| Record name | 3-Chloropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206181-90-0 | |

| Record name | 3-Chloro-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206181-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-formylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Chloropyridine 2 Carboxaldehyde

Established Reaction Pathways for Halogenated Pyridine (B92270) Aldehydes

The synthesis of halogenated pyridine aldehydes like 3-Chloropyridine-2-carboxaldehyde often relies on well-established, multi-step reaction sequences. These methods can be broadly categorized into the direct formylation of a halopyridine substrate or the conversion of a pre-functionalized pyridine ring.

Regioselective Formylation Strategies on Halopyridine Substrates

Achieving regioselective formylation on a pyridine ring, particularly one substituted with a deactivating halogen atom, presents a significant chemical challenge. The Vilsmeier-Haack reaction is a classical and effective method for introducing a formyl group to electron-rich aromatic and heterocyclic compounds. researchgate.net This reaction typically uses a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). While effective for many heterocycles, its application to halopyridines requires careful consideration of the substrate's reactivity. researchgate.net

Another powerful strategy for regioselective functionalization involves directed ortho-metalation. For 3-chloropyridine (B48278), lithiation can be directed to a specific position, followed by quenching with an electrophile. A notable example is the regioselective 3,4-difunctionalization of 3-chloropyridines. nih.gov This process can be initiated by lithiation, followed by a transmetalation with an organomagnesium halide. The resulting intermediate can eliminate to form a 3,4-pyridyne, which then undergoes a regioselective addition. Quenching the resulting pyridylmagnesium species with an electrophilic formylating agent, such as DMF, yields the desired formylated product. nih.gov This multi-step sequence demonstrates precise control over the position of the newly introduced functional group. nih.gov

Conversion of Substituted Pyridine Precursors to this compound

An alternative and often more direct route to this compound involves starting with a pyridine ring that already contains a suitable precursor group at the C-2 position. This group is then chemically transformed into the target aldehyde functionality.

The oxidation of a methyl or vinyl group attached to the pyridine ring is a common and effective method for installing a formyl group. For instance, a synthetic pathway can involve the methylation of a 2-chloropyridine (B119429) derivative to produce a 2-methyl-3-chloropyridine intermediate. google.com This methyl group can then be oxidized to an aldehyde. A standard reagent for this transformation is selenium dioxide (SeO₂), which is known for its ability to oxidize activated methyl groups to aldehydes. google.com Similarly, a vinyl group at the C-2 position can also be converted into an aldehyde functionality. google.com

Another approach involves the oxidation of the corresponding alcohol, 2-chloro-3-pyridinemethanol. This alcohol can be synthesized from 2-chloro-3-(chloromethyl)pyridine (B3023964) via reaction with sodium acetate (B1210297) followed by hydrolysis. google.com The subsequent oxidation of 2-chloro-3-pyridinemethanol to this compound can be achieved using various catalytic systems. One effective method utilizes a silver-loaded activated carbon catalyst, providing high purity and yield under relatively mild reaction temperatures. google.com

Table 1: Oxidation of 2-Chloro-3-pyridinemethanol

| Catalyst | Reaction Temperature | Yield | Purity |

|---|---|---|---|

| Silver-loaded activated carbon | 55 °C | 93.9% | 98.2% |

| Silver-loaded activated carbon | 75 °C | - | 97.6% |

| Silver-loaded activated carbon | 55 °C | - | 98.1% |

Data derived from a multi-step synthesis starting from 2-chloro-3-pyridyl methyl acetate. google.com

Functional group interconversion (FGI) provides a versatile toolkit for introducing an aldehyde group onto the pyridine nucleus. scribd.com One of the most important FGI strategies is the reduction of a nitrile (cyano group) or a carboxylic acid derivative.

The reduction of 2-cyano-3-chloropyridine is a direct route to the desired aldehyde. Reagents such as Diisobutylaluminium hydride (DIBAL-H) are commonly employed for the partial reduction of nitriles to aldehydes. vanderbilt.edu Another patented method describes the vapor-phase interaction of a cyanopyridine with water and formic acid over a catalyst to produce the corresponding pyridine aldehyde. google.com

Alternatively, one can start with 3-chloropyridine-2-carboxylic acid. The carboxylic acid can be converted to an acid chloride or an ester, which are then more readily reduced to the aldehyde. The use of mild reducing agents is crucial to prevent over-reduction to the alcohol. Reagents like lithium tri-tert-butoxyaluminum hydride or the controlled use of DIBAL-H at low temperatures are effective for this transformation. The aldehyde group itself is reactive and can be oxidized back to a carboxylic acid using mild oxidants, highlighting the delicate balance required in these interconversions. pipzine-chem.com

Novel and Catalytic Approaches to this compound Synthesis

Recent advances in organic synthesis have focused on developing more efficient and atom-economical methods, particularly through the use of catalysis and direct C-H functionalization. These novel approaches aim to reduce the number of synthetic steps, minimize waste, and provide alternative pathways to complex molecules.

C-H Functionalization and Activation Methods for Pyridine Ring Formylation

Direct C-H formylation is a highly desirable transformation that avoids the need for pre-functionalized substrates. While challenging on electron-deficient rings like pyridine, new strategies are emerging. A recently developed one-pot, multistep strategy enables the meta-selective C-H formylation of pyridines. nih.gov This method proceeds through the formation of streptocyanine intermediates by combining aromatic nucleophilic addition, ring-opening, formylation, and subsequent ring-closing to efficiently synthesize nicotinaldehyde derivatives. nih.gov

Catalytic methods are also at the forefront of innovation. For example, an efficient copper-catalyzed C3-formylation of imidazo[1,2-a]pyridine (B132010) C-H bonds has been developed using dimethyl sulfoxide (B87167) (DMSO) as the formylation reagent and molecular oxygen as the oxidant. rsc.org Although demonstrated on a fused heterocyclic system, this type of catalytic C-H activation represents a promising direction for the selective formylation of simpler pyridine substrates like 3-chloropyridine. Such methods offer a more environmentally friendly and direct route to valuable pyridine aldehydes.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Chloropyridine |

| Pyridine-2-carboxaldehyde |

| 2,6-dichloropyridine |

| 2,3,6-trichloropyridine |

| 3-aminopyridine |

| Pyrrole |

| 2-isopropylthio-3-chloropyridine |

| 2-methyl-3-chloropyridine |

| 2-chloro-3-pyridinemethanol |

| 2-chloro-3-(chloromethyl)pyridine |

| 2-cyano-3-chloropyridine |

| 3-chloropyridine-2-carboxylic acid |

| N,N-dimethylformamide (DMF) |

| Phosphorus oxychloride (POCl₃) |

| Selenium dioxide (SeO₂) |

| Diisobutylaluminium hydride (DIBAL-H) |

| Lithium tri-tert-butoxyaluminum hydride |

Deprotonative Functionalization of Pyridine Derivatives with Aldehydes

A significant advancement in the synthesis of pyridine alcohols, the direct precursors to pyridine aldehydes, involves the deprotonative functionalization of pyridine derivatives. This method circumvents harsh conditions by utilizing a targeted deprotonation followed by a reaction with an aldehyde electrophile.

Recent research has demonstrated an effective method for the deprotonative coupling of pyridine derivatives with various aldehydes under ambient conditions. consensus.app This process uses an amide base generated in situ from a catalytic amount of Cesium Fluoride (CsF) and a stoichiometric amount of tris(trimethylsilyl)amine (B75434) (N(TMS)3). consensus.app Pyridine substrates that contain two electron-withdrawing groups, such as fluoro, chloro, bromo, and trifluoromethyl moieties, at the 3- and 5-positions show efficient reaction at the 4-position with a range of aldehydes. consensus.app This approach is notable for its mild conditions and potential for industrial applications. consensus.app

Table 1: Deprotonative Coupling of Pyridines with Aldehydes This table is interactive. You can sort and filter the data.

| Feature | Description | Source |

|---|---|---|

| Method | Deprotonative functionalization using an in-situ generated amide base. | consensus.app |

| Base System | Catalytic Cesium Fluoride (CsF) with stoichiometric tris(trimethylsilyl)amine (N(TMS)3). | consensus.app |

| Substrates | Pyridine derivatives with electron-withdrawing groups (e.g., -Cl, -Br, -F, -CF3) at the 3- and 5-positions. | consensus.app |

| Electrophiles | Various aldehydes, including arylaldehydes, pivalaldehyde, and cyclohexanecarboxaldehyde. | consensus.app |

| Conditions | Ambient temperature. | consensus.app |

| Key Outcome | Efficient formation of pyridine alcohols, which can be oxidized to the corresponding aldehydes. | consensus.app |

Diaminomethylation for Halopyridine Aldehyde Synthesis

Diaminomethylation presents a novel, two-step pathway for the formylation of halopyridines under catalyst-free conditions. nih.gov This method has been successfully applied to a wide array of fluoropyridines and is hypothesized to be equally effective for other halopyridines, including chloro-derivatives. nih.gov

The reaction proceeds in two main stages:

Aminal Formation : The halopyridine is reacted with a silylformamidine, such as Me₃SiC(=NMe)NMe₂, which exists in equilibrium with its carbene form. nih.gov The reaction typically occurs at the β- or γ-positions of the pyridine ring, leading to the formation of a diaminomethyl adduct, known as an aminal. nih.gov

Hydrolysis : The resulting aminal is then hydrolyzed to afford the corresponding halopyridine aldehyde. nih.gov

Density Functional Theory (DFT) calculations suggest that the reaction mechanism involves the deprotonation of the pyridine by the strong basic nature of the carbene, followed by the rearrangement of the resulting ionic pair to form the final product. nih.gov

Table 2: Two-Step Diaminomethylation for Halopyridine Aldehyde Synthesis This table is interactive. You can sort and filter the data.

| Step | Process | Reagent Example | Mechanism | Source |

|---|---|---|---|---|

| 1 | Aminal Formation | Me₃SiC(=NMe)NMe₂ | C-H insertion via deprotonation and rearrangement. | nih.gov |

| 2 | Hydrolysis | Water | Conversion of the aminal to an aldehyde. | nih.gov |

Transition Metal-Catalyzed Routes for Pyridine Aldehyde Formation

Transition-metal catalysis offers powerful tools for the C-H functionalization of pyridine rings, a traditionally challenging transformation due to the coordinating nature of the nitrogen atom. nih.govthieme-connect.com These methods can be adapted to introduce an aldehyde group or a precursor that can be readily converted to an aldehyde.

Key strategies include:

Directed C-H Functionalization : Silyl-iridium complexes have been shown to promote the addition of meta-pyridyl C–H bonds to aldehydes, resulting in C3-alkylated pyridines. nih.gov This functionalization introduces a carbinol group that can be oxidized to the desired carboxaldehyde. The mechanism involves the oxidative addition of the pyridine C-H bond to the active iridium catalyst. nih.gov

Rhodium-Catalyzed Hydroacylation and Annulation : A regiocontrolled synthesis of pyridines can be achieved through a sequence involving the Rh(I)-catalyzed hydroacylation of an alkyne with an aldehyde to form an α,β-enone. rsc.org This intermediate then undergoes a Rh(III)-promoted N-annulation with another alkyne and an ammonia (B1221849) source (like NH₄OAc) to construct the substituted pyridine ring. rsc.org This builds the functionalized pyridine scaffold from simpler starting materials.

The development of these catalytic systems is crucial for creating complex pyridine derivatives with high selectivity. thieme-connect.comthieme-connect.com

Green Chemistry Principles in the Synthesis of Halogenated Pyridine Aldehydes

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to create more sustainable and efficient processes. For pyridine derivatives, this often involves the use of one-pot, multicomponent reactions and alternative energy sources.

Microwave-Assisted Synthesis : Microwave irradiation has been recognized as a valuable green chemistry tool. nih.gov A one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, a second carbonyl compound, and an amine under microwave irradiation provides an efficient and simple methodology for synthesizing substituted pyridine derivatives. nih.gov This method offers advantages such as reduced reaction times and higher yields compared to conventional heating. nih.gov

Transition-Metal-Free One-Pot Reactions : Facile and green one-pot methods have been developed for synthesizing 1,5-diketones, which are precursors to 2,4,6-triaryl pyridines. acs.org These reactions proceed under transition-metal-free conditions, using a minimal amount of base, and offer benefits like a wide substrate scope, short reaction times, excellent yields, and simple workup procedures. acs.org Such strategies reduce reliance on expensive and potentially toxic metal catalysts.

These approaches highlight a shift towards more environmentally benign synthetic routes in heterocyclic chemistry.

Optimization of Synthetic Yields and Selectivity for Academic Scale-Up

Transitioning a synthetic procedure from a small, analytical scale to a larger academic scale-up requires careful optimization of reaction parameters to maintain or improve yield and selectivity. While specific literature on the scale-up of this compound is limited, general principles for optimizing the synthesis of heterocyclic compounds are applicable.

Key considerations for optimization include:

Re-evaluation of Reaction Conditions : Parameters that were optimal on a small scale may not be ideal for larger quantities. This includes temperature, pressure, reaction time, and the rate of reagent addition.

Catalyst Loading : In metal-catalyzed reactions, the catalyst loading (mol%) often needs to be re-optimized. Reducing the catalyst amount while maintaining high conversion is crucial for cost-effectiveness and minimizing metal contamination in the product.

Solvent Concentration : The concentration of reactants can significantly impact reaction rates and selectivity. Adjusting the solvent volume can prevent issues with solubility, heat transfer, and side reactions.

Purification Strategy : Methods like column chromatography that are feasible for small-scale work may become impractical. Developing alternative purification methods such as crystallization or distillation is essential for efficient scale-up.

Systematic studies that analyze the impact of each variable are necessary to develop a robust and scalable synthesis. researchgate.net

Elucidating the Reactivity and Reaction Mechanisms of 3 Chloropyridine 2 Carboxaldehyde

Reactivity Profiling of the Aldehyde Moiety

The aldehyde group at the 2-position of the pyridine (B92270) ring is a site of significant chemical activity, readily participating in a variety of reactions that are characteristic of carbonyl compounds. Its reactivity is influenced by the electron-withdrawing nature of both the adjacent pyridine nitrogen and the chlorine atom at the 3-position, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Addition Reactions of the Carbonyl Group

The quintessential reaction of the aldehyde group is nucleophilic addition, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. stackexchange.com This fundamental process opens the door to a wide range of molecular elaborations.

Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles that readily add to the carbonyl group of 3-Chloropyridine-2-carboxaldehyde. This reaction provides a direct route to the synthesis of secondary alcohols. For instance, the reaction with an organolithium reagent (RLi) or a Grignard reagent (RMgX) followed by an acidic workup yields the corresponding secondary alcohol where a new carbon-carbon bond is formed. nih.govnih.govnih.govsci-hub.se The general mechanism involves the nucleophilic attack of the carbanion equivalent from the organometallic reagent on the carbonyl carbon, forming an alkoxide intermediate, which is subsequently protonated. researchgate.net

The table below illustrates the expected outcomes of nucleophilic addition reactions with various organometallic reagents.

| Nucleophile (R-M) | Product | Alcohol Type |

| Methylmagnesium bromide (CH₃MgBr) | 1-(3-chloropyridin-2-yl)ethanol | Secondary |

| Phenyllithium (C₆H₅Li) | (3-chloropyridin-2-yl)(phenyl)methanol | Secondary |

| Ethylmagnesium chloride (CH₃CH₂MgCl) | 1-(3-chloropyridin-2-yl)propan-1-ol | Secondary |

This table is illustrative of the expected products based on established principles of nucleophilic addition to aldehydes.

Condensation Reactions and Imine Formation

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. nih.govsemanticscholar.org This reaction is of great importance in organic synthesis for the construction of carbon-nitrogen double bonds and the synthesis of various nitrogen-containing heterocyclic compounds. nih.gov The reaction is typically acid-catalyzed and proceeds through the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov

The formation of Schiff bases from this compound can be achieved with a variety of primary amines, including substituted anilines. The electronic nature of the substituents on the aniline can influence the rate and yield of the reaction.

Below is a table showcasing representative condensation reactions to form imines.

| Amine | Product (Schiff Base) | Reaction Conditions |

| Aniline | N-(3-chloropyridin-2-ylmethylene)aniline | Ethanol (B145695), reflux |

| 4-Methoxyaniline | N-(3-chloropyridin-2-ylmethylene)-4-methoxyaniline | Acetic acid (cat.), ethanol |

| 4-Nitroaniline | N-(3-chloropyridin-2-ylmethylene)-4-nitroaniline | Toluene, Dean-Stark trap |

This table presents typical examples of imine formation from pyridine carboxaldehydes.

Umpolung Reactivity via N-Heterocyclic Carbene (NHC) Catalysis

A fascinating aspect of aldehyde reactivity is the concept of "umpolung," or polarity reversal, where the normally electrophilic carbonyl carbon is converted into a nucleophile. nih.gov This transformation can be effectively achieved through catalysis by N-Heterocyclic Carbenes (NHCs). google.comirapa.org The NHC adds to the aldehyde to form a Breslow intermediate, which is a key nucleophilic species. nih.gov

This umpolung strategy is central to the Stetter reaction, a powerful carbon-carbon bond-forming reaction involving the conjugate addition of an aldehyde to a Michael acceptor. google.comirapa.org Research has indicated that 3-halogen substituted pyridine-2-carboxaldehyde derivatives are particularly favorable substrates for NHC-catalyzed reactions, as they promote the formation of the initial tetrahedral adduct. uoanbar.edu.iq

The mechanism of the NHC-catalyzed Stetter reaction involves the following key steps:

Generation of the free NHC from its salt precursor by a base.

Nucleophilic attack of the NHC on the aldehyde carbonyl carbon to form a tetrahedral intermediate.

Proton transfer to form the Breslow intermediate, the key acyl anion equivalent.

Nucleophilic attack of the Breslow intermediate on a Michael acceptor (e.g., an α,β-unsaturated ketone or ester).

Protonation and subsequent elimination of the NHC catalyst to afford the 1,4-dicarbonyl product and regenerate the catalyst.

The intramolecular Stetter reaction, where the aldehyde and the Michael acceptor are part of the same molecule, is a valuable method for the synthesis of cyclic compounds. nih.gov

The following table provides a hypothetical example of an intramolecular Stetter reaction involving a derivative of this compound.

| Substrate | Catalyst System | Product |

| 2-(3-Chloropyridine-2-carbonyl)ethyl acrylate | Thiazolium or Triazolium salt / Base | 3-(3-Chloropyridin-2-yl)-3-oxopropanoic acid, ethyl ester |

This table illustrates a potential application of the Stetter reaction with a derivative of the target compound.

Reactivity of the Halogen Substituent

The chlorine atom at the 3-position of the pyridine ring is not merely a passive spectator; it is an active participant in a range of chemical transformations, primarily through substitution and metal-exchange reactions. The electron-deficient nature of the pyridine ring facilitates these reactions.

Nucleophilic Aromatic Substitution on the Pyridine Ring

The chlorine atom on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). youtube.com In this reaction, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized intermediate (a Meisenheimer-like complex), followed by the departure of the chloride ion to restore aromaticity. nih.gov The presence of the electron-withdrawing aldehyde group further activates the ring towards nucleophilic attack.

A variety of nucleophiles can displace the chlorine atom, including alkoxides, amines, and thiols. For example, reaction with sodium methoxide would yield 3-methoxypyridine-2-carboxaldehyde. pipzine-chem.com This reaction is a valuable tool for introducing diverse functionalities onto the pyridine scaffold.

The table below presents examples of nucleophilic aromatic substitution reactions on this compound.

| Nucleophile | Product | Reaction Conditions |

| Sodium methoxide (NaOCH₃) | 3-Methoxypyridine-2-carboxaldehyde | Methanol (B129727), reflux |

| Pyrrolidine | 3-(Pyrrolidin-1-yl)pyridine-2-carboxaldehyde | DMSO, heat |

| Sodium thiophenoxide (NaSPh) | 3-(Phenylthio)pyridine-2-carboxaldehyde | DMF, heat |

This table provides examples of SNAr reactions based on the known reactivity of halopyridines.

Metal-Halogen Exchange Reactions for Further Derivatization

Metal-halogen exchange is a powerful technique for converting aryl halides into organometallic reagents, which can then be reacted with a wide range of electrophiles. wikipedia.org The most common method is the lithium-halogen exchange, typically employing an alkyllithium reagent such as n-butyllithium or tert-butyllithium at low temperatures. harvard.edu

In the case of this compound, the chlorine atom can be exchanged for a lithium atom. However, the presence of the aldehyde group complicates this transformation, as organolithium reagents can also add to the carbonyl. To circumvent this, the aldehyde group would typically need to be protected (e.g., as an acetal) before the metal-halogen exchange is performed. Following the exchange, the resulting 3-lithiopyridine derivative can be trapped with various electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce new substituents at the 3-position. tcnj.edu Subsequent deprotection of the aldehyde would then yield the desired derivatized product.

This two-step sequence significantly expands the synthetic utility of this compound, allowing for the introduction of a diverse array of functional groups that would not be possible through direct substitution methods.

The following table outlines a potential synthetic sequence involving metal-halogen exchange.

| Step | Reagent(s) | Intermediate/Product |

| 1. Protection | Ethylene glycol, p-TsOH | 2-(1,3-Dioxolan-2-yl)-3-chloropyridine |

| 2. Metal-Halogen Exchange | n-Butyllithium, THF, -78 °C | 2-(1,3-Dioxolan-2-yl)-3-lithiopyridine |

| 3. Electrophilic Trap | Benzaldehyde | (2-(1,3-Dioxolan-2-yl)pyridin-3-yl)(phenyl)methanol |

| 4. Deprotection | Aqueous acid | 3-(Hydroxyphenylmethyl)pyridine-2-carboxaldehyde |

This table illustrates a plausible synthetic route for the derivatization of this compound via metal-halogen exchange, based on established chemical principles.

This compound is a molecule of considerable synthetic potential, owing to the distinct and complementary reactivity of its aldehyde and chloro-substituted pyridine functionalities. The aldehyde group serves as a versatile handle for nucleophilic additions, condensations, and sophisticated umpolung transformations catalyzed by N-heterocyclic carbenes. Concurrently, the chlorine atom opens avenues for nucleophilic aromatic substitution and metal-halogen exchange reactions, enabling the introduction of a wide range of substituents onto the pyridine core. A thorough understanding of these reaction pathways and mechanisms is crucial for harnessing the full synthetic power of this valuable building block in the creation of novel and complex molecular architectures.

Electrophilic and Nucleophilic Characteristics of the Pyridine Nucleus

The pyridine ring is generally characterized by a lower electron density compared to benzene, a consequence of the inductive electron-withdrawing effect (-I) of the electronegative nitrogen atom. uoanbar.edu.iq This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution, which, when forced under vigorous conditions, typically occurs at the C-3 position. uoanbar.edu.iqquimicaorganica.orgaklectures.com Conversely, this electron-poor nature makes the pyridine ring susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions, which are electronically analogous to the ortho and para positions of a nitrobenzene ring. uoanbar.edu.iqyoutube.comquimicaorganica.org

In this compound, these intrinsic properties are significantly amplified. The molecule features two electron-withdrawing groups: a chloro group at the 3-position and a carboxaldehyde group at the 2-position.

Electrophilic Character: The combined electron-withdrawing power of the nitrogen atom, the chlorine atom, and the aldehyde group renders the pyridine nucleus in this compound extremely electron-deficient. This heightened electrophilicity makes the ring highly activated towards nucleophilic addition or substitution reactions.

Nucleophilic Character: The molecule's capacity to act as a nucleophile is severely diminished. The lone pair of electrons on the nitrogen atom is less available due to the inductive effects of the substituents. Furthermore, the π-system of the ring is depleted of electron density, making it a very poor nucleophile for reactions like electrophilic aromatic substitution.

Mechanistic Studies of this compound Transformations

Understanding the precise mechanisms of reactions involving this compound is crucial for predicting its reactivity and designing synthetic pathways. Mechanistic studies often employ a combination of experimental and computational methods to delineate the transformation pathways, identify key intermediates, and rationalize the observed product distributions.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating complex reaction mechanisms. sid.irnih.gov These computational methods allow for the modeling of molecular structures, the calculation of electronic properties, and the mapping of entire reaction pathways. For pyridine derivatives, DFT calculations can be used to determine activation energies (ΔE‡) and reaction energies (ΔE), providing quantitative insight into the feasibility and kinetics of a proposed mechanism. sid.ir

By modeling the transition states of potential reaction steps, researchers can distinguish between different mechanistic possibilities. For instance, in the study of transformations involving substituted pyridines, quantum chemical modeling can confirm the proposed sequence of events, such as the initial protonation of the pyridine nitrogen, which can increase the acidity of other protons in the molecule and facilitate subsequent steps. nih.gov

Table 1: Representative Data from a Hypothetical DFT Study on a Nucleophilic Substitution Reaction

| Reaction Step | Description | Calculated Activation Energy (ΔE‡) (kJ/mol) | Calculated Reaction Energy (ΔE) (kJ/mol) |

| Step 1 | Nucleophilic attack at C-4 | 65 | -20 |

| Step 2 | Formation of Meisenheimer-like intermediate | - | - |

| Step 3 | Departure of leaving group | 30 | -55 |

This table is illustrative and provides hypothetical data to demonstrate the type of information obtained from quantum chemical calculations in mechanistic studies.

The reactivity of the this compound ring is governed by the synergistic electronic effects of the chloro and aldehyde substituents. Both groups are electron-withdrawing, but they influence the ring's electron density through different mechanisms.

Aldehyde Group (at C-2): The carboxaldehyde group is a powerful deactivating group, withdrawing electron density through both a strong inductive effect (-I) and a strong mesomeric effect (-M). The -M effect delocalizes the π-electrons of the ring onto the carbonyl oxygen, creating significant positive charge density on the ring carbons, especially those ortho and para to the group.

The combined influence of these two groups makes the pyridine ring in this compound exceptionally electron-poor. This has two major consequences:

Deactivation towards Electrophilic Substitution: The ring is profoundly deactivated, and electrophilic substitution is highly unlikely to occur.

Table 2: Summary of Substituent Effects on the Pyridine Ring

| Substituent | Position | Inductive Effect (-I) | Mesomeric Effect (M) | Overall Effect on Ring Electron Density | Impact on Reactivity |

| Nitrogen Atom | 1 | Strong | Strong | Decrease | Deactivates for electrophilic attack, Activates for nucleophilic attack |

| Aldehyde Group | 2 | Strong | Strong (-M) | Strong Decrease | Strongly deactivates for electrophilic attack, Strongly activates for nucleophilic attack |

| Chloro Group | 3 | Strong | Weak (+M) | Decrease | Deactivates for electrophilic attack, Activates for nucleophilic attack |

Strategic Derivatization and Functional Group Interconversions of 3 Chloropyridine 2 Carboxaldehyde

Synthesis of Schiff Bases and Related Imines

The condensation of the aldehyde functional group of 3-Chloropyridine-2-carboxaldehyde with primary amines is a straightforward and efficient method for the synthesis of Schiff bases, also known as imines. This reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic azomethine (–C=N–) group. marquette.edunih.gov The reaction is often catalyzed by acid. nih.gov

The synthesis can be carried out under mild conditions. For instance, the reaction of pyridinecarboxaldehydes with the potassium salt of an amino acid like L-tryptophan in an alcohol-based solvent at temperatures ranging from 5°C to 25°C can produce the corresponding Schiff base in good yields. marquette.edu For the reaction involving 3-pyridinecarboxaldehyde, a yield of 75% has been reported. marquette.edu A variety of amines, including aromatic, aliphatic, and heterocyclic amines, can be used, leading to a wide array of imine derivatives. researchgate.netsemanticscholar.org These imine products serve as crucial intermediates for the synthesis of more complex nitrogen-containing heterocycles and other molecular frameworks. youtube.comnih.gov

| Aldehyde Reactant | Amine Reactant | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3-Pyridinecarboxaldehyde | Potassium Salt of L-tryptophan | Ethanol (B145695)/Methanol (B129727), 5-25°C | Schiff Base | marquette.edu |

| 2-Pyridinecarboxaldehyde | trans-1,4-Diaminocyclohexane | Not Specified | Binuclear Schiff Base Ligand | semanticscholar.org |

| Aromatic Aldehydes | Primary Amines | Acid Catalyst | Imine | nih.gov |

| 2-Chlorobenzaldehyde (B119727) | 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine | Lemon Juice (Natural Acid Catalyst), Ethanol, Room Temp. | Schiff Base | researchgate.net |

Preparation of Thiosemicarbazone Derivatives and Analogues

Reacting this compound with thiosemicarbazide (B42300) or its N-substituted derivatives yields the corresponding thiosemicarbazones. These compounds are of significant interest due to their coordination chemistry and biological properties. The synthesis is typically a condensation reaction, analogous to Schiff base formation, where the terminal primary amine of the thiosemicarbazide attacks the aldehyde. organic-chemistry.org

The reaction can be performed by stirring the aldehyde and the thiosemicarbazide derivative in a solvent like methanol at room temperature. organic-chemistry.org This method is efficient and leads to the precipitation of the product, which can then be isolated by simple filtration. organic-chemistry.org Modifications can be made to either the pyridine (B92270) ring prior to condensation or to the thiosemicarbazide moiety to generate a library of analogues. nih.gov The thiosemicarbazone functionality itself is crucial for certain biological activities, as its replacement by a semicarbazone (which has an oxygen instead of a sulfur atom) can lead to a loss of potency against specific targets. bath.ac.uk

| Aldehyde Reactant | Thio- reactant | Reaction Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Pyridine-2-carboxaldehyde derivatives | Thiosemicarbazide | Condensation | Pyridine-2-carboxaldehyde thiosemicarbazone | Not Specified | nih.gov |

| Various Aldehydes | 4-Phenylthiosemicarbazide or Thiosemicarbazide | Methanol, Room Temperature, 24h | Thiosemicarbazide derivative | Good | organic-chemistry.org |

Aldol (B89426) Addition Reactions Catalyzed by Metal Complexes

The aldol addition is a fundamental carbon-carbon bond-forming reaction. For an aldehyde like this compound, this would involve its reaction with a ketone or another aldehyde that can form an enolate. While direct examples involving this compound are not extensively reported, the principles of metal-catalyzed aldol reactions are well-established for other aromatic and heteroaromatic aldehydes. researchgate.netnih.gov

Metal complexes can catalyze the reaction by acting as a Lewis acid. The metal ion coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to attack by a nucleophilic enolate. nih.gov For pyridinic aldehydes, the metal can also coordinate to the ring nitrogen, which further activates the molecule. nih.gov For example, a Ruthenium(II) complex has been shown to act as an activator for a nornicotine (B190312) organocatalyst in the aldol reaction of benzaldehydes with acetone (B3395972) in an aqueous solution. nih.gov Similarly, chiral Al/Zn heterobimetallic complexes have proven effective for the direct asymmetric aldol reaction of acetophenones with various aromatic aldehydes. researchgate.net These methodologies suggest a viable pathway for the aldol addition of this compound, potentially yielding β-hydroxy carbonyl compounds, which are valuable synthetic building blocks.

Selective Reductions and Oxidations of the Formyl Group

The formyl group of this compound can be selectively transformed through reduction or oxidation while leaving the chloropyridine core intact. nih.gov

Selective Reduction: The aldehyde can be readily reduced to the corresponding primary alcohol, (3-chloropyridin-2-yl)methanol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. nih.gov The reaction is generally clean and high-yielding.

Selective Oxidation: Conversely, the formyl group can be oxidized to a carboxylic acid, yielding 3-chloropyridine-2-carboxylic acid. This can be accomplished using weak oxidizing agents, such as Tollens' reagent (ammoniacal silver nitrate), which are selective for aldehydes. nih.gov Stronger oxidants might risk over-oxidation or reaction with the pyridine ring. nih.gov

Post-Synthetic Modifications on the Chloropyridine Core

After derivatization of the aldehyde group, the chlorine atom on the pyridine ring serves as a handle for further functionalization, primarily through nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 3-position can be displaced by various nucleophiles. nih.gov The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This reactivity is further enhanced by the electron-withdrawing nature of the derivative at the 2-position (e.g., an imine or thiosemicarbazone). In SNAr reactions on pyridines, nucleophilic attack is generally favored at the 2- and 4-positions, as the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom. Although the chlorine is at the 3-position, the activating group at C-2 makes substitution feasible. nih.gov For instance, reaction with nucleophiles like sodium alkoxides can replace the chlorine atom to form ether derivatives. nih.gov

Cross-Coupling Reactions: The C-Cl bond is also a substrate for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds. Reactions such as the Suzuki reaction (using boronic acids), Heck reaction (using alkenes), and Ullmann reaction (for C-O, C-N, or C-S bond formation) are applicable to chloropyridine substrates, providing a powerful toolkit for introducing a wide variety of substituents onto the pyridine core.

| Derivative of this compound | Reaction Type | Typical Reagent | Potential Product Feature | Reference |

|---|---|---|---|---|

| 3-Chloro-2-(derivatized)pyridine | Nucleophilic Aromatic Substitution (SNAr) | Sodium Alkoxide (NaOR) | 3-Alkoxy-2-(derivatized)pyridine | nih.gov |

| 3-Chloro-2-(derivatized)pyridine | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 3-Aryl-2-(derivatized)pyridine | |

| 3-Chloro-2-(derivatized)pyridine | Heck Coupling | Alkene, Pd catalyst, Base | 3-Alkenyl-2-(derivatized)pyridine | |

| 3-Chloro-2-(derivatized)pyridine | Ullmann Coupling | Alcohol/Amine/Thiol, Cu catalyst | 3-O/N/S-substituted-2-(derivatized)pyridine |

Applications in Pharmaceutical and Medicinal Chemistry Research

3-Chloropyridine-2-carboxaldehyde as a Core Building Block for Pharmaceutical Compounds

This compound serves as a key intermediate in the synthesis of numerous compounds with potential pharmacological activities. acs.orgpipzine-chem.com Its structure allows it to participate in a wide array of chemical reactions to build complex drug molecules. acs.org The aldehyde group is readily available for condensation reactions, particularly with amine-containing compounds to form imines (Schiff bases), or it can be oxidized to a carboxylic acid or reduced to an alcohol. pipzine-chem.com Simultaneously, the chlorine atom at the 3-position can be displaced through nucleophilic substitution reactions, allowing for the introduction of various functional groups. pipzine-chem.com This dual reactivity is pivotal for its role in generating libraries of compounds for screening and has been instrumental in the development of potential antibacterial, anti-inflammatory, and antitumor drugs. acs.org

Design and Synthesis of Bioactive Pyridine (B92270) Derivatives

The core structure of this compound has been modified to create a multitude of pyridine derivatives with a broad spectrum of biological activities.

One of the most significant applications of this scaffold is in the synthesis of anticancer agents. A notable example is the development of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, also known as Triapine. elsevierpure.comnih.gov Triapine is a potent antineoplastic agent that has undergone extensive investigation. elsevierpure.com Although often synthesized from related nitro- or amino-pyridines, its structure highlights the potential of the pyridine-2-carboxaldehyde core. nih.gov Triapine exhibits broad-spectrum antitumor activity against various cancer cell lines, including leukemia and solid tumors like lung and ovarian carcinomas. elsevierpure.comelsevierpure.com Its primary mechanism of action involves the potent inhibition of ribonucleotide reductase (RR), a critical enzyme for DNA synthesis and repair. nih.govnih.gov

Research has also explored metal complexes of pyridine-2-carboxaldehyde thiosemicarbazone derivatives to enhance cytotoxic effects. For instance, tin(II), palladium(II), and platinum(II) complexes have demonstrated significant cytotoxicity, with some being able to overcome cisplatin (B142131) resistance in cancer cells. rsc.orgscite.ai The coordination of metals like gallium(III) to the thiosemicarbazone ligand derived from the pyridine-2-carboxaldehyde scaffold has been shown to increase cytotoxic activity in human cancer cell lines. acs.orgnih.gov

Table 1: Cytotoxic Activity of Selected Pyridine-2-carboxaldehyde Derivatives

| Compound/Derivative | Activity/Target | Research Findings | Citations |

| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) | Anticancer | Potent inhibitor of ribonucleotide reductase; shows curative capacity in mice with L1210 leukemia. | elsevierpure.comelsevierpure.com |

| 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | Anticancer | Exhibited significant antitumor activity against L1210 leukemia in mice. | nih.gov |

| Gallium(III) complexes of Triapine | Anticancer | Showed increased cytotoxicity compared to the metal-free ligand in 41M and SK-BR-3 human cancer cell lines. | acs.orgnih.gov |

| Sn(II) pyridine-2-carboxaldehyde thiosemicarbazone complexes | Anticancer | Showed high cytotoxicity and inhibited tumor growth, angiogenesis, and metastasis in vitro. | rsc.org |

The pyridine scaffold is a common feature in many antimicrobial agents. Derivatives of this compound are being explored for their potential to combat bacterial and fungal infections. For example, Pyridine-2-Carboxaldehyde Isonicotinoyl Hydrazone, a derivative of a pyridine carboxaldehyde, has demonstrated antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) of 0.5 mg/ml and 1.0 mg/ml, respectively. researchgate.net

Furthermore, research into related structures has shown significant promise. A series of C-2 and C-6 substituted pyridine derivatives showed modest to broad-spectrum in vitro activity against Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus mutans, and Candida albicans. researchgate.net The natural product Pyridine-2,6-dithiocarboxylic acid, produced by Pseudomonas species, exhibits antimicrobial properties through metal sequestration. nih.gov These findings underscore the potential of the pyridine core, accessible from precursors like this compound, in the development of new anti-infective agents. nih.govopenaccessjournals.com

The ability to generate diverse molecular shapes allows derivatives of this compound to be tailored as specific enzyme inhibitors.

Ribonucleotide Reductase (RR): As previously mentioned, the most prominent enzyme inhibitor derived from this structural class is Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone). core.ac.uk It is a powerful inhibitor of RR, an enzyme crucial for DNA synthesis, making it a key target in cancer therapy. elsevierpure.comnih.gov Triapine functions by chelating iron, which disrupts a critical iron-stabilized radical within the enzyme's active site, thereby halting the production of deoxyribonucleotides needed for cell division. nih.gov Numerous studies have confirmed its potent RR inhibitory activity and its efficacy against both wild-type and hydroxyurea-resistant cancer cells. elsevierpure.comnih.gov

Human Tissue Nonspecific Alkaline Phosphatase (TNAP): TNAP is a crucial enzyme involved in bone metabolism and vascular calcification. While specific inhibitors derived directly from this compound are not widely reported in the surveyed literature, other heterocyclic compounds, such as the sulfonamide-based inhibitor SBI-425, have been shown to effectively inhibit TNAP, highlighting that heterocyclic scaffolds are viable for targeting this enzyme. nih.gov

Phosphodiesterase-3 (PDE3): PDE inhibitors are used for their anti-inflammatory and bronchodilatory effects. Research into pyrazolopyridine-based compounds has identified dual inhibitors of PDE3 and PDE4. nih.govhw.ac.uk These structures, while not direct derivatives of this compound, demonstrate that the broader pyridine family is a fertile ground for the development of phosphodiesterase inhibitors.

Heterocyclic compounds, including those with a pyridine core, are actively being investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. mdpi.com While direct synthesis of neuroprotective agents from this compound is not extensively documented, related structures show potential. For instance, computational studies have predicted that derivatives of 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) could act as inhibitors of acetylcholinesterase, a key target in Alzheimer's therapy. The development of neuroprotective agents like Lycibarbarine A and B involves complex heterocyclic systems, showcasing the utility of such scaffolds in CNS drug discovery. nih.govnih.gov Additionally, various pyridine-containing compounds have been explored as potential multi-target agents against neurodegeneration. mdpi.com

The chloropyridine motif is a key structural element in several established pharmaceutical agents, suggesting the potential of precursors like this compound in these therapeutic areas.

Antihistaminic Applications: Many H1 receptor antagonists, used as anti-allergic drugs, are built around heterocyclic frameworks. rsc.org For example, loratadine (B1675096) and its derivatives are complex molecules that feature a pyridine ring as part of their structure. nih.govresearchgate.net The synthesis of novel piperazine (B1678402) derivatives has also yielded compounds with significant antihistamine activity. nih.gov While not synthesized directly from this compound, the prevalence of the pyridine ring in these drug classes highlights the importance of this core structure. mdpi.com

Antiarrhythmic Applications: Antiarrhythmic drugs function by modulating cardiac ion channels to correct abnormal heart rhythms. rythmopole.paris These drugs are often classified based on the specific channels they block (e.g., sodium, potassium, calcium). slideshare.net The development of novel antiarrhythmic agents has included scutellarein (B1681691) derivatives conjugated with other pharmacophores, some of which are heterocyclic. nih.gov The design of these molecules demonstrates that complex heterocyclic structures can be effective in targeting voltage-gated ion channels like Nav1.5 and Cav1.2, which are crucial for cardiac function. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of derivatives synthesized from this compound is profoundly influenced by the nature and position of various functional groups. A common and fruitful modification involves the condensation of the aldehyde group with thiosemicarbazide (B42300) to form thiosemicarbazones. The resulting pyridine-2-carboxaldehyde thiosemicarbazones have been a major focus of SAR studies, particularly for their antineoplastic properties.

Research has shown that the substitution pattern on the pyridine ring is a critical determinant of biological efficacy. For instance, studies on amino-substituted pyridine-2-carboxaldehyde thiosemicarbazones revealed that 3-aminopyridine-2-carboxaldehyde thiosemicarbazones are significantly more active as anticancer agents than their 5-amino counterparts. nih.gov The introduction of a methyl group at the 4-position of the 3-amino derivative, yielding 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone, further enhanced antileukemic activity. nih.gov In contrast, N-acetylation of the 3-amino group led to a marked decrease in both in vitro and in vivo activity, underscoring the importance of a free amino group at this position for optimal function. nih.gov

Further SAR studies have explored various alkylamino substitutions at the 5-position. The 5-(methylamino)-, 5-(ethylamino)-, and 5-(allylamino)pyridine-2-carboxaldehyde thiosemicarbazones were identified as potent inhibitors of ribonucleotide reductase, a key enzyme in DNA synthesis. nih.gov

The table below summarizes the structure-activity relationships for several pyridine-2-carboxaldehyde thiosemicarbazone derivatives, highlighting the impact of substitutions on their antineoplastic activity against L1210 leukemia.

| Compound | Substitution Pattern | Relative Activity | Key Findings |

|---|---|---|---|

| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | Amino group at C3 | High | Significantly more active than the 5-amino isomer. Produced 40% long-term survivors in L1210 leukemia models. nih.gov |

| 5-Aminopyridine-2-carboxaldehyde thiosemicarbazone | Amino group at C5 | Low | Less active in inhibiting ribonucleotide reductase and L1210 cell growth compared to the 3-amino isomer. nih.gov |

| 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | Amino at C3, Methyl at C4 | Very High | Demonstrated superior activity against L1210 leukemia, with a T/C value of 255%. nih.gov |

| 3-(N-Acetylamino)pyridine-2-carboxaldehyde thiosemicarbazone | N-Acetylated amino at C3 | Very Low | Acetylation of the 3-amino group significantly reduced activity both in vitro and in vivo. nih.gov |

| 5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Ethylamino at C5 | Potent Inhibitor | Showed potent inhibition of ribonucleotide reductase with an IC50 value of 1.0 µM. nih.gov |

Investigating Mechanisms of Biological Action of Derived Compounds

Understanding the molecular mechanisms through which derivatives of this compound exert their biological effects is paramount for the development of targeted therapies. Research has uncovered several key pathways and molecular interactions.

A significant mechanism of action for many pyridine derivatives is the induction of programmed cell death, or apoptosis, in cancer cells. Studies on related pyridine structures provide insight into the likely pathways. For example, a series of 3-salicyloylpyridines demonstrated that compounds with a free hydroxyl group were highly cytotoxic. nih.gov The most active of these compounds was found to induce apoptosis in prostate cancer (PC-3) cells through a mitochondria-dependent pathway. This was evidenced by a decrease in the mitochondrial membrane potential (ΔΨm) and an increase in intracellular reactive oxygen species (ROS), which are key events in the intrinsic apoptotic cascade. nih.gov

Further research on 3-cyanopyridine (B1664610) derivatives showed that the most active compounds induced cell cycle arrest at the G2/M phase in cancer cell lines, which is a common precursor to apoptosis. mdpi.com This disruption of the normal cell cycle prevents cancer cells from proliferating and pushes them toward cell death. The formation of apoptotic bodies, a hallmark of late-stage apoptosis, has also been confirmed through microscopic techniques following treatment with these types of compounds. nih.gov

The interaction with essential biomolecules like DNA is another critical mechanism of action. While this compound itself is a precursor, its thiosemicarbazone derivatives, particularly when complexed with metal ions, have shown significant DNA binding activity.

A study on copper(II) complexes of pyridine-2-carbaldehyde thiosemicarbazone (structurally analogous to derivatives from this compound) revealed specific interactions with DNA. nih.gov The mode of binding was found to depend on the DNA sequence. The complexes act as groove binders with poly(dA-dT)₂, while they function as external binders with poly(dG-dC)₂ and calf thymus DNA, primarily through electrostatic interactions. nih.gov These interactions can disrupt DNA replication and transcription, ultimately leading to cell death. The binding constants for these interactions were found to be significant, indicating a strong affinity for DNA. nih.gov

| Compound | DNA Type | Binding Mode | Key Observation |

|---|---|---|---|

| Copper(II) complex of Pyridine-2-carbaldehyde thiosemicarbazone | [poly(dA-dT)]₂ | Groove binder | Binds within the grooves of the DNA helix. nih.gov |

| [poly(dG-dC)]₂ / Calf Thymus DNA | External binder | Primarily electrostatic interaction with the DNA backbone. nih.gov |

A primary and well-documented mechanism for the anticancer activity of pyridine-2-carboxaldehyde thiosemicarbazone derivatives is the potent inhibition of ribonucleoside diphosphate (B83284) reductase (CDP reductase or RNR). nih.govnih.gov This enzyme is crucial for the de novo synthesis of deoxyribonucleotides, the essential building blocks of DNA. By inhibiting RNR, these compounds effectively starve cancer cells of the necessary components for DNA replication, thereby halting cell division and proliferation. nih.gov

SAR studies have directly linked the structural features of these derivatives to their RNR inhibitory potency. As mentioned previously, 3-aminopyridine-2-carboxaldehyde thiosemicarbazones are more powerful inhibitors than the 5-amino derivatives. nih.gov Furthermore, a series of 5-alkylamino derivatives, including the 5-(methylamino)-, 5-(ethylamino)-, and 5-(allylamino) analogues, were synthesized and shown to be potent inhibitors of CDP reductase, with IC₅₀ values in the low micromolar range. nih.gov This targeted inhibition of a single, critical enzyme highlights a specific and effective mechanism of action for these compounds. nih.gov

The table below presents the inhibitory concentrations (IC₅₀) for selected derivatives against ribonucleotide reductase.

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Ribonucleotide Reductase | 1.3 nih.gov |

| 5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Ribonucleotide Reductase | 1.0 nih.gov |

| 5-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Ribonucleotide Reductase | 1.4 nih.gov |

Applications in Agrochemical Research and Development

3-Chloropyridine-2-carboxaldehyde as a Key Intermediate in Agrochemical Synthesis

This compound serves as a crucial building block in the synthesis of more complex molecules for agrochemical applications. The presence of three distinct functional groups—the pyridine (B92270) ring, a reactive aldehyde group, and a chlorine substituent—offers multiple points for chemical modification. This versatility allows for the creation of diverse molecular libraries through derivatization methods, which is a key strategy in the discovery of novel agrochemical lead compounds. nih.gov

The aldehyde functional group is particularly useful for building out molecular complexity. For instance, it can be readily converted into other functional groups or used in condensation reactions to link the pyridine core to other molecular fragments. One common synthetic route involves the reaction of pyridine aldehydes with thiosemicarbazide (B42300) to form thiosemicarbazones, a class of compounds investigated for various biological activities. google.comnih.gov The chlorine atom and the nitrogen in the pyridine ring also influence the molecule's electronic properties and can serve as sites for further reactions, making intermediates like this compound valuable starting materials in multi-step synthetic pathways aimed at producing new potential pesticides. google.com

The general approach often involves using a core intermediate and systematically modifying its structure to explore how these changes affect biological activity, a process known as Intermediate Derivatization Methods. nih.gov This strategy has proven effective for discovering a range of pyridine-based agrochemicals. nih.gov

Development of Herbicides and Fungicides based on Pyridine Scaffolds

The pyridine scaffold, as found in this compound, is integral to the development of numerous herbicides and fungicides. The discovery of new modes of action (MOA) is critical for managing weed and fungal resistance, and pyridine derivatives have been central to these efforts. nih.govmdpi.com

Herbicides: Pyridine carboxylic acid compounds are a well-established class of herbicides that function as synthetic auxins, mimicking natural plant growth hormones. vt.edu This disruption of normal hormonal processes leads to abnormal growth and ultimately plant death. vt.edu Herbicides such as clopyralid (B1669233) and aminopyralid (B1667105) are synthetic equivalents of naturally occurring picolinic acid (pyridine-2-carboxylic acid). nih.gov The metabolite of the fungicide fluopyram, 3-chloro-5-trifluoromethylpyridine-2-carboxylic acid (PCA), has also been shown to cause herbicide-like growth disorders in grapevines, demonstrating the potent biological activity of this class of pyridine derivatives. researchgate.net

Fungicides: In the realm of fungicides, pyridine carboxamides have emerged as a significant class of compounds, many of which act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.govresearchgate.net SDHIs disrupt the mitochondrial respiration process in fungi, proving effective against a wide range of plant pathogens. researchgate.net Research into novel pyridine carboxamides has yielded compounds with potent in-vivo and in-vitro antifungal activity against pathogens like Botrytis cinerea. nih.gov The development of these fungicides often relies on the synthesis of various pyridine-based intermediates, which are then elaborated into the final active molecules. nih.govmdpi.com

Table 1: Examples of Pyridine-Based Agrochemicals and their Mode of Action

| Agrochemical Class | Example Compound | Mode of Action | Target Pest Type |

| Pyridine Carboxylic Acid | Clopyralid | Synthetic Auxin | Herbicide |

| Pyridine Carboxylic Acid | Aminopyralid | Synthetic Auxin | Herbicide |

| Pyridine Carboxamide | Thifluzamide | Succinate Dehydrogenase Inhibitor (SDHI) | Fungicide |

| Pyridine Carboxamide | Fluopyram | Succinate Dehydrogenase Inhibitor (SDHI) | Fungicide / Nematicide |

| Pyridine | Picloram | Synthetic Auxin | Herbicide |

This table contains examples of agrochemicals built upon a pyridine scaffold to illustrate the applications discussed.

Structure-Activity Relationship Studies in Agrochemical Derivatives

Structure-activity relationship (SAR) studies are fundamental to optimizing the efficacy of new agrochemicals. These studies systematically investigate how modifying the chemical structure of a lead compound affects its biological activity. For derivatives based on the pyridine scaffold, SAR studies have provided critical insights into designing more potent and selective herbicides and fungicides. researchgate.netresearchgate.net

In the development of pyridine carboxamide fungicides, for example, the nature and position of substituents on both the pyridine ring and the amide nitrogen are crucial determinants of fungicidal activity. nih.govresearchgate.net Research has shown that introducing specific diarylamine scaffolds to a pyridine carboxamide core can produce compounds with excellent activity against Botrytis cinerea. nih.gov One such study identified compound 3f (6-chloro-N-(2-(phenylamino)phenyl)nicotinamide), which demonstrated inhibitory activity against the target enzyme, succinate dehydrogenase (SDH), that was comparable to the commercial fungicide thifluzamide. nih.gov

Table 2: Research Findings on In Vivo Preventative Efficacy of a Pyridine Carboxamide Derivative (Compound 3f) against B. cinerea

| Compound | Concentration (mg/L) | Preventative Efficacy (%) |

| Compound 3f | 200 | 53.9 |

| 100 | 49.0 | |

| 50 | 27.1 | |

| Thifluzamide (Control) | 200 | 55.2 |

| 100 | 41.2 | |

| 50 | 33.8 |

Data sourced from a study on novel pyridine carboxamides as potential succinate dehydrogenase inhibitors. nih.gov The results show that compound 3f has a preventative effect against B. cinerea that is comparable to the commercial fungicide thifluzamide. nih.gov

These SAR studies help researchers understand the precise molecular interactions between the agrochemical and its biological target. For instance, molecular docking studies have shown that active pyridine carboxamide compounds can fit commendably into the active site of the SDH enzyme, forming stable hydrogen bonds and hydrophobic interactions. nih.gov This detailed understanding of how structural changes influence binding affinity and, consequently, biological activity is essential for the rational design of new and improved agrochemicals. researchgate.netnih.gov

Applications in Materials Science and Catalysis

Utilization in the Synthesis of Specialized Polymers and Functional Materials

3-Chloropyridine-2-carboxaldehyde serves as a key precursor in the synthesis of specialized polymers and functional materials, including those with potential applications as optoelectronic materials. pipzine-chem.com The reactivity of both the aldehyde and the chloro-substituted pyridine (B92270) ring allows for its incorporation into polymeric structures through several synthetic strategies.

The aldehyde functional group is particularly useful for creating polymers via condensation reactions. For instance, it can react with difunctional or polyfunctional amines to yield polyimines, also known as Schiff base polymers. These polymers are of significant interest due to their conjugated backbone, which can impart useful electronic and optical properties. Furthermore, the chlorine atom on the pyridine ring can be displaced through nucleophilic substitution reactions, offering a route for grafting the molecule onto existing polymer chains or for creating cross-linked materials with tailored mechanical or thermal properties. pipzine-chem.com

While the compound is recognized as a valuable raw material for creating materials with unique optical or electrical characteristics, detailed research into specific polymers derived directly from this compound is an emerging area. pipzine-chem.com The general synthetic pathways for creating functional polymers from reactive aldehydes are well-established, suggesting significant potential for this compound in advanced material design.

This compound as a Ligand in Coordination Chemistry

In the realm of coordination chemistry, this compound is a valuable precursor for designing ligands that can form stable complexes with a wide range of metal ions. The most common approach involves converting the aldehyde into a more complex, multidentate ligand, typically a Schiff base.

The synthesis of metal complexes using this compound typically begins with the formation of a Schiff base ligand. This is achieved through a condensation reaction between the aldehyde group of this compound and a primary amine. The resulting imine (C=N) group, along with the pyridine ring's nitrogen atom, can then act as chelation sites for metal ions.

This methodology is well-documented for structurally similar compounds. For example, 2-chloroquinoline-3-carbaldehyde, a related analog, readily reacts with various substituted anilines and other amino compounds to form Schiff base ligands. nih.gov These ligands are then used to synthesize complexes with transition metals. The general procedure involves mixing the Schiff base ligand with a metal salt (e.g., chlorides or nitrates) in a suitable solvent, such as ethanol (B145695) or methanol (B129727), often with gentle heating to facilitate the complexation reaction. nih.gov

The resulting metal complexes can exhibit various coordination geometries, such as octahedral or square planar, depending on the metal ion and the specific structure of the Schiff base ligand. This synthetic flexibility allows for the fine-tuning of the electronic and structural properties of the final metal complex for specific applications.

Metal complexes derived from pyridine-2-carboxaldehyde and its analogs are recognized for their significant catalytic activity in a variety of organic transformations. The metal center acts as the active site for catalysis, while the ligand framework helps to stabilize the metal and modulate its reactivity and selectivity.

Although specific catalytic studies on complexes of this compound are not widely reported, research on analogous structures demonstrates their potential. For instance, copper(II) complexes of Schiff bases derived from pyridine-2-carboxaldehyde have been shown to be effective catalysts for the oxidation of substrates like cyclohexene (B86901) and styrene (B11656). In such reactions, products like 2-cyclohexene-1-ol, 2-cyclohexene-1-one, and cyclohexene oxide are formed, indicating that the complexes can catalyze oxidation at allylic positions.

Furthermore, related copper(II) complexes have shown remarkable catalytic efficiency in multicomponent reactions, such as the Claisen-Schmidt condensation for synthesizing chalcone (B49325) derivatives, achieving high yields in shorter reaction times compared to traditional catalysts. The table below summarizes research findings on the catalytic activity of metal complexes derived from structurally related pyridine aldehydes.

| Catalyst (Metal Complex) | Reaction Type | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| Copper(II) complex with a 1-(3-chlorophenyl)-N-(pyridine-2-yl)methanimine Schiff base ligand | Claisen-Schmidt Condensation | Various aldehydes and acetophenone | Showed remarkable catalytic activity and achieved product yields of over 90%. | jlu.edu.cn |

| Binuclear Cu(II), Ni(II), and Co(II) complexes with Schiff bases from 2-pyridinecarboxaldehyde | Oxidation | Cyclohexene and Styrene | Complexes showed catalytic performance in oxidation reactions, with higher performance observed for styrene oxidation. | |

| Copper(II) complex with pyridine-2-carbaldehyde ligand immobilized on magnetic nanoparticles | Multicomponent Synthesis | Synthesis of pyran derivatives | Exhibited very good catalytic ability in the synthesis of pyran derivatives. |

These examples highlight the potential of metal complexes derived from this compound to function as effective catalysts in a range of important organic reactions.

Design of Fluorescent Probes for Biological Imaging

The design of fluorescent probes for detecting specific analytes in biological systems is a critical area of chemical biology. These probes typically consist of a fluorophore (the light-emitting unit) linked to a recognition site that selectively interacts with the target molecule. The aldehyde functionality makes this compound a potential building block for such probes, particularly for those that operate via a reaction-based sensing mechanism.

In this design strategy, the aldehyde group can serve as the reactive site. For example, it can undergo a condensation reaction with a specific analyte containing an amine group. This reaction creates a new chemical bond and alters the electronic structure of the molecule, leading to a detectable change in its fluorescence properties (e.g., turning fluorescence "on" or "off", or shifting the emission wavelength). This change signals the presence of the analyte.

While specific fluorescent probes based on this compound are not prominently featured in existing literature, the principles of probe design support its potential application. For instance, other aldehydes are commonly used to construct probes. A colorimetric fluorescent probe for Cr³⁺ was synthesized from p-dimethylaminobenzaldehyde, where interaction with the metal ion caused a distinct color and fluorescence change. jlu.edu.cn Similarly, Schiff base compounds are used to create sensors for various substances, where the formation of the imine or its interaction with an analyte modulates the fluorescence of a linked fluorophore, such as a BODIPY dye. nih.gov

Given its reactive aldehyde, this compound could be integrated into a fluorophore system to develop novel chemosensors or probes for biological imaging, representing a promising avenue for future research.

Advanced Spectroscopic and Crystallographic Characterization of 3 Chloropyridine 2 Carboxaldehyde Derivatives and Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For derivatives of 3-Chloropyridine-2-carboxaldehyde, ¹H and ¹³C NMR provide definitive evidence of their formation and reveal details about their electronic and steric environment.

In a typical condensation reaction to form a Schiff base or hydrazone, the disappearance of the aldehyde proton signal (CHO) from the parent this compound, which would typically appear far downfield (around 10 ppm), is a key indicator of a successful reaction. Concurrently, a new signal for the azomethine proton (CH=N) emerges, usually in the 8-9 ppm region for Schiff bases or even further downfield in hydrazones. oncologyradiotherapy.comscribd.com

The aromatic region of the ¹H NMR spectrum provides information on the pyridine (B92270) ring protons. The substitution pattern—chlorine at position 3 and the new imine-containing group at position 2—influences the chemical shifts and coupling patterns of the remaining protons at positions 4, 5, and 6. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning these proton and the corresponding carbon signals. nih.govnih.gov For instance, in thiosemicarbazone derivatives, the NH and NH₂ protons of the thiosemicarbazide (B42300) moiety also give characteristic signals, which can be confirmed by D₂O exchange experiments. jetir.org

The following table presents illustrative ¹H NMR data for a Schiff base derived from the analogous 2-pyridinecarboxaldehyde, demonstrating the typical chemical shifts observed for the key protons.

Illustrative ¹H NMR Spectral Data for a Pyridine-Aldehyde Schiff Base Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference Compound |

|---|---|---|---|

| Phenolic OH | 13.3 - 13.5 | Singlet | N,N'-bis(salicylidene)-1,2-diaminocyclohexane researchgate.net |

| Azomethine (CH=N) | ~8.3 - 8.6 | Singlet | |

| Aromatic (Pyridyl) | ~7.2 - 8.6 | Multiplet | |

| Azomethine (CH=N) | ~10.5 - 11.0 | Singlet | Schiff base of o-phenylenediamine (B120857) and thiophene-2-carboxaldehyde nih.gov |

| Amine (NH) | ~11.7 - 11.8 | Singlet |

Mass Spectrometry (MS) in the Analysis of Complex Derivatives

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI-MS) is particularly well-suited for analyzing the metal complexes of this compound derivatives, which are often charged and non-volatile. uvic.ca